molecular formula C6H5ClN2O2S2 B2592974 2-Aminothieno[2,3-d][1,3]thiazole-5-carboxylic acid hydrochloride CAS No. 1909312-91-9

2-Aminothieno[2,3-d][1,3]thiazole-5-carboxylic acid hydrochloride

Cat. No. B2592974
CAS RN: 1909312-91-9
M. Wt: 236.69
InChI Key: JNVYTLDKZHFXSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Aminothieno[2,3-d][1,3]thiazole-5-carboxylic acid hydrochloride is a chemical compound with the molecular formula C6H5ClN2O2S2 . It is a derivative of 2-aminothiazole, a heterocyclic amine featuring a thiazole core .


Molecular Structure Analysis

The molecular structure of 2-Aminothieno[2,3-d][1,3]thiazole-5-carboxylic acid hydrochloride consists of a thiazole ring fused with a thiophene ring, with an amino group and a carboxylic acid group attached .

Scientific Research Applications

Pharmaceutical Testing

This compound is used in pharmaceutical testing . It serves as a high-quality reference standard for accurate results .

Anticancer Drug Discovery

2-Aminothieno[2,3-d][1,3]thiazole derivatives have shown potential in anticancer drug discovery . They have exhibited potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate .

Development of Anticancer Drugs

This compound is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib . It has been used in the development of new series of 4,5-dihydrobenzo[1,2-d:3,4-d]bisthiazole and 4,5-dihydrothiazolo[4,5-h]quinazoline tricyclic derivatives .

Antiviral Activity

2-Aminothieno[2,3-d][1,3]thiazole derivatives represent a class of heterocyclic ring system that possess antiviral activity .

Antimicrobial Activity

These derivatives also exhibit antimicrobial activity .

Anticonvulsant Activity

They have shown anticonvulsant activity .

Antidiabetic Activity

2-Aminothieno[2,3-d][1,3]thiazole derivatives have demonstrated antidiabetic activity .

Anti-inflammatory Activity

These derivatives have anti-inflammatory activities .

Each of these fields represents a unique application of “2-Aminothieno[2,3-d][1,3]thiazole-5-carboxylic acid hydrochloride” in scientific research. The compound’s versatility and broad pharmacological spectrum make it a promising scaffold in medicinal chemistry and drug discovery research .

properties

IUPAC Name

2-aminothieno[2,3-d][1,3]thiazole-5-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O2S2.ClH/c7-6-8-4-2(12-6)1-3(11-4)5(9)10;/h1H,(H2,7,8)(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNVYTLDKZHFXSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC2=C1SC(=N2)N)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Aminothieno[2,3-d][1,3]thiazole-5-carboxylic acid hydrochloride

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